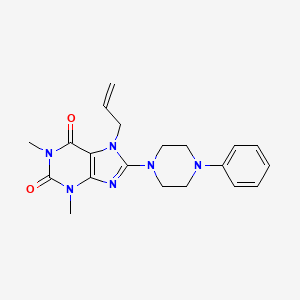
(R)-N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves various strategies such as condensation reactions, alkylation, and reductive amination. For instance, the synthesis of N-(5-nitro-2-hydroxybenzylidene)pyridine-4-amine (NHPA) was achieved by condensation of 4-aminipyridine with 5-nitro-2-hydroxybenzaldehyde . Similarly, N-(Pyren-1-ylmethyl)-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol was synthesized using alkylation with 1-(chloromethyl)pyrene or reductive amination with pyrene-1-carbaldehyde and NaCNBH3 . These methods could potentially be adapted for the synthesis of “(R)-N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride” by choosing appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of compounds closely related to “(R)-N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride” suggests that they may exhibit specific stereochemistry and functional groups that can influence their reactivity and interaction with biological targets. For example, the stereochemistry of the synthesized N-(pyren-1-ylmethyl)azasugar moiety was crucial in determining the stability of DNA and RNA duplexes . The presence of a pyrrolidine ring, as seen in the related compounds, is a common feature that could be present in the target compound and may affect its chemical properties.
Chemical Reactions Analysis
The related compounds have been shown to participate in various chemical reactions. For instance, the NHPA compound was tested as a corrosion inhibitor, indicating its potential to engage in surface adsorption and interaction with metal surfaces . The reactivity of “(R)-N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride” could also be explored in similar contexts, such as corrosion inhibition or as a ligand in coordination chemistry.
Physical and Chemical Properties Analysis
While the physical and chemical properties of “(R)-N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride” are not directly reported, the properties of similar compounds can provide some insights. For example, the inhibition efficiency of NHPA in corrosion was found to be temperature-dependent, and its adsorption on the steel surface followed the Langmuir isotherm . The intercalating nucleic acids (INAs) with the insertion of N-(pyren-1-ylmethyl)azasugar moiety showed different thermal stabilities when forming duplexes with DNA or RNA . These findings suggest that the target compound may also exhibit specific adsorption properties and thermal stability characteristics.
Wissenschaftliche Forschungsanwendungen
Pyrrole and Pyrrole Derivatives
Pyrrole derivatives, including compounds like (R)-N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride, are fundamental in numerous biological molecules like heme and chlorophyll. They have extensive applications due to their aromatic character and are often synthesized through the condensation of amines with carbonyl-containing compounds. Such derivatives have uses in creating solvents, wetting agents, and as intermediates in various chemical reactions due to their low toxicity and stability (Anderson & Liu, 2000).
Src Kinase Inhibitor Research
The compound [7-(2,6-dichlorophenyl)-5-methylbenzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine is a potent Src kinase inhibitor. It has demonstrated activity in human tumor cell lines and animal models of tumor growth, suggesting potential applications in oncology research (Noronha et al., 2007).
Solid Phase Synthesis and Crystal Structure
The solid-phase synthesis technique has been applied to create derivatives like N-p-Methylbenzyl benzamide, showcasing its utility in the field of crystallography and material sciences. This technique provides an efficient pathway to synthesize complex molecules and study their structural properties (Luo & Huang, 2004).
Synthesis of Dihydroxyhomoprolines
The asymmetric synthesis of dihydroxyhomoprolines, which involves lithium amide conjugate addition reactions, is another significant area. This synthesis method can lead to the creation of enantiopure pyrrolidines, demonstrating the role of such compounds in developing new pharmaceuticals and complex organic molecules (Davies et al., 2013).
Corrosion Inhibition in Steel
Research on N-(5-nitro-2-hydroxybenzylidene)pyridine-4-amine, a molecule structurally related to (R)-N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride, demonstrates its effectiveness as a corrosion inhibitor for steel in hydrochloric acid. This highlights the potential of pyrrolidine derivatives in industrial applications, particularly in material protection and maintenance (Iroha et al., 2021).
Eigenschaften
IUPAC Name |
(3R)-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.ClH/c1-10-2-4-11(5-3-10)8-14-12-6-7-13-9-12;/h2-5,12-14H,6-9H2,1H3;1H/t12-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXMHTMAELLWEL-UTONKHPSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2CCNC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN[C@@H]2CCNC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-Chlorobenzyl)-4-[(4-chlorobenzyl)sulfanyl]quinazoline](/img/structure/B2502926.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-pentoxybenzamide](/img/structure/B2502927.png)

![N,5-Dimethyl-2-methylsulfonyl-N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]pyrimidine-4-carboxamide](/img/structure/B2502930.png)


![N-(2-chlorophenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2502933.png)

![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-methoxybenzamide](/img/structure/B2502938.png)

